2-(3-Bromo-2-methylphenyl)propanoicacid
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Overview
Description
2-(3-Bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where a bromine atom and a methyl group are substituted on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include the corresponding hydrogenated compounds
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(bromomethyl)propanoic acid: Another brominated derivative of propanoic acid with similar reactivity but different substitution patterns.
3-(3-Bromo-2-methylphenyl)propanoic acid: A closely related compound with similar structural features and applications.
Uniqueness
2-(3-Bromo-2-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-6-8(7(2)10(12)13)4-3-5-9(6)11/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
BCSRXAKBMVHVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)C(=O)O |
Origin of Product |
United States |
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